molecular formula C₈H₅D₁₄O₄P B1155563 Diisobutyl Phosphate-d14

Diisobutyl Phosphate-d14

Cat. No.: B1155563
M. Wt: 224.29
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Isotopic Labeling Patterns

This compound exhibits a distinctive molecular architecture characterized by a central phosphorus atom coordinated within a tetrahedral geometry. The compound features two isobutyl groups linked through oxygen atoms to the phosphoric acid moiety, with the remaining coordination sites occupied by a hydroxyl group and a double-bonded oxygen atom. The systematic deuterium labeling pattern encompasses all fourteen hydrogen positions within the isobutyl substituents, creating a comprehensive isotopic substitution that maintains structural integrity while providing analytical differentiation.

The isotopic labeling distribution demonstrates remarkable precision, with normalized intensity measurements revealing minimal presence of partially deuterated species. Analytical characterization confirms deuterium incorporation levels of d0 = 0.00%, d1 = 0.00%, d2 = 0.00%, d3 = 0.00%, d4 = 0.00%, d5 = 0.00%, d6 = 0.00%, and d7 = 0.01%, indicating virtually complete deuteration at the targeted positions. This high degree of isotopic purity establishes the compound as an exceptional internal standard for quantitative analytical applications.

The molecular architecture maintains the characteristic branched alkyl chain structure of isobutyl groups, with each 2-methylpropyl substituent containing a quaternary carbon center. The deuterium atoms replace hydrogen positions throughout the alkyl chains, including the methyl groups attached to the quaternary carbon centers and the methylene groups linking to the phosphate oxygen atoms. This comprehensive labeling pattern ensures that the deuterated compound exhibits identical chemical behavior to the unlabeled parent while providing distinct analytical signatures for identification and quantification purposes.

Property Value
Molecular Formula C₈H₅D₁₄O₄P
Molecular Weight 224.29
Isotopic Purity 98.8%
Physical State Clear Colourless Oil
Purity 97%

Nuclear Magnetic Resonance Spectroscopic Analysis (¹H, ¹³C, ³¹P)

Nuclear magnetic resonance spectroscopic analysis of this compound provides comprehensive structural confirmation through multiple nuclei observation. Proton nuclear magnetic resonance spectroscopy demonstrates conformance to the expected structure, with the deuterium substitution significantly reducing signal intensity in regions corresponding to the isobutyl hydrogen environments. The remaining non-deuterated positions, primarily the phosphoric acid proton, maintain characteristic chemical shift patterns consistent with organophosphate compounds.

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural verification, with the spectrum conforming to the anticipated structure. The phosphorus nucleus exhibits characteristic chemical shift patterns influenced by the electron-withdrawing effects of the ester linkages and the hydrogen-bonding potential of the phosphoric acid functionality. Comparative analysis with related organophosphate compounds reveals chemical shift positions consistent with dialkyl phosphate structures, providing confirmation of the molecular architecture.

Carbon-13 nuclear magnetic resonance analysis would theoretically show reduced signal intensities for carbons bearing deuterium atoms due to the isotope effect on chemical shifts and coupling patterns. The deuterium substitution introduces characteristic isotope shifts and eliminates proton-carbon coupling interactions, creating distinctive spectroscopic signatures that differentiate the labeled compound from its non-deuterated counterpart. These isotopic effects provide valuable analytical markers for compound identification and quantitative analysis in complex mixtures.

The nuclear magnetic resonance characterization extends to coupling pattern analysis, where deuterium substitution fundamentally alters the multiplicity and coupling constants observed in both proton and carbon spectra. For comparison, analysis of the non-deuterated dibutyl phosphate reveals characteristic coupling patterns with J(P-31,H) values of 6.5 Hz for protons adjacent to the phosphate oxygen. The deuterated analog would exhibit significantly different coupling patterns due to the altered magnetic properties of deuterium nuclei.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound demonstrates conformance to the expected molecular structure through characteristic fragmentation patterns. The molecular ion peak appears at m/z 224.29, reflecting the incorporation of fourteen deuterium atoms compared to the parent compound molecular weight of 210.21 daltons. This mass shift of 14 daltons confirms the complete deuterium labeling and provides a clear analytical marker for compound identification.

Fragmentation patterns in mass spectrometry reveal characteristic losses associated with the isobutyl substituents, with deuterium labeling affecting the mass-to-charge ratios of resulting fragment ions. The deuterated isobutyl groups would generate fragment ions with masses increased by the number of deuterium atoms retained in each fragment. Common fragmentation pathways include loss of isobutyl radicals, formation of phosphate-containing fragments, and elimination of neutral molecules containing varying numbers of deuterium atoms.

The isotopic purity assessment through mass spectrometry confirms minimal presence of incompletely deuterated species. The absence of significant peaks corresponding to d0 through d6 isotopomers validates the synthetic efficiency and isotopic enrichment levels achieved during compound preparation. This high degree of isotopic homogeneity ensures reliable analytical performance when employed as an internal standard in quantitative mass spectrometric applications.

Electron ionization mass spectrometry of related dibutyl phosphate compounds reveals characteristic base peaks and fragmentation patterns that provide insight into expected behavior of the deuterated analog. The presence of phosphate-containing fragments and alkyl chain eliminations creates distinctive spectral signatures that facilitate compound identification and structural confirmation in complex analytical matrices.

Infrared and Raman Spectral Signatures

Infrared spectroscopic analysis of this compound would exhibit characteristic absorption bands corresponding to the fundamental vibrational modes of the phosphate ester functionality. The deuterium substitution introduces significant isotopic shifts in vibrational frequencies, particularly in regions corresponding to carbon-hydrogen stretching, bending, and deformation modes. These isotopic effects create distinctive spectral signatures that differentiate the deuterated compound from its protiated analog.

The phosphate ester functional group generates characteristic absorption bands in the infrared spectrum, including phosphorus-oxygen stretching vibrations, phosphorus-oxygen-carbon bending modes, and phosphoryl (P=O) stretching absorptions. For comparison, infrared analysis of related dibutyl phosphate compounds reveals absorption patterns characteristic of organophosphate esters. The deuterated analog would maintain similar functional group absorptions while exhibiting shifted carbon-deuterium vibrational modes.

Carbon-deuterium stretching vibrations appear at lower frequencies compared to carbon-hydrogen stretches due to the increased mass of deuterium. This isotopic effect results in characteristic absorption bands in the 2100-2300 wavenumber region, providing clear analytical markers for deuterium incorporation. The intensity and position of these bands correlate with the degree and pattern of deuterium labeling throughout the molecular structure.

Raman spectroscopic analysis would complement infrared observations by providing enhanced sensitivity to certain vibrational modes, particularly those involving the phosphate framework and carbon-oxygen stretching vibrations. The polarizability changes associated with deuterium substitution create distinctive Raman signatures that facilitate compound identification and structural characterization in analytical applications.

Analytical Technique Key Observations
Nuclear Magnetic Resonance Structure confirmation, isotope effects
Mass Spectrometry Molecular ion at m/z 224.29, isotopic purity
Infrared Spectroscopy C-D stretching, phosphate ester bands
Physical Properties Clear colorless oil, chloroform soluble

X-ray Crystallographic Studies (Where Applicable)

X-ray crystallographic analysis of this compound presents significant challenges due to the liquid nature of the compound at ambient conditions. The compound exists as a clear colorless oil with physical properties that preclude direct crystallographic examination without specialized crystallization conditions or derivative formation. The low melting point and oil-like consistency characteristic of dialkyl phosphate esters limit the applicability of conventional single-crystal X-ray diffraction techniques.

Alternative crystallographic approaches might involve formation of crystalline salts or metal complexes that incorporate the this compound molecule within a solid lattice structure. Such derivative formation could potentially provide indirect structural information while maintaining the integrity of the deuterium labeling pattern. However, no specific crystallographic data for this deuterated compound appears in the available analytical documentation.

Powder diffraction techniques could potentially provide structural insights if the compound can be induced to form a crystalline phase through controlled cooling, pressure application, or co-crystallization with appropriate host molecules. The deuterium substitution would introduce subtle changes in lattice parameters and diffraction intensities compared to the protiated analog, providing confirmation of isotopic incorporation and structural integrity.

Molecular modeling and computational chemistry approaches serve as valuable complements to experimental crystallographic limitations. Theoretical calculations of molecular geometry, conformation preferences, and intermolecular interactions provide structural insights that support the analytical characterization obtained through spectroscopic and mass spectrometric techniques. These computational approaches help establish the three-dimensional molecular architecture and conformational behavior of this compound in various environments.

Properties

Molecular Formula

C₈H₅D₁₄O₄P

Molecular Weight

224.29

Synonyms

Phosphoric Acid Bis(2-methylpropyl) Ester-d14;  Phosphoric Acid Diisobutyl Ester-d14; _x000B_NSC 41918-d14

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Diisobutyl Phosphate-d14 is frequently employed as an internal standard in mass spectrometry for the quantification of organophosphate metabolites in biological samples. The deuterated form enhances the accuracy of analytical methods by providing a reliable reference point during detection and quantification processes.

Case Study: Urinary Biomarker Analysis

A study conducted by the CDC focused on the quantification of urinary metabolites of flame retardants and organophosphate pesticides, including this compound. The research developed a method to measure concentrations in urine samples, thus providing insights into human exposure levels to these compounds. The method utilized liquid chromatography coupled with mass spectrometry (LC-MS), demonstrating the effectiveness of this compound as a surrogate standard for accurate measurement of target analytes .

Environmental Monitoring

This compound has been used in environmental studies to track the presence and concentration of organophosphate esters in wastewater and other environmental matrices. Its isotopic labeling allows for precise tracking of these compounds through various environmental processes.

Case Study: Wastewater Analysis

Research highlighted the occurrence of various organophosphate esters, including diisobutyl phosphate, in sewage systems across different regions. The study utilized this compound as an internal standard to quantify these compounds effectively, revealing significant insights into their prevalence and potential environmental impacts .

Toxicological Studies

The compound plays a crucial role in toxicological research aimed at understanding the health effects associated with exposure to organophosphate esters. Studies have utilized this compound to investigate its metabolic pathways and potential neurotoxic effects.

Case Study: Human Exposure Assessment

In a comprehensive assessment of human exposure to organophosphate pesticides, researchers analyzed urine samples for the presence of various metabolites, including those derived from diisobutyl phosphate. The use of this compound allowed for accurate quantification and assessment of exposure levels among different populations, contributing to public health knowledge regarding chemical safety .

Flame Retardant Research

This compound is also significant in studies related to flame retardants, especially concerning their metabolic products and environmental persistence. Its application helps elucidate the fate of these chemicals in biological systems.

Case Study: Flame Retardant Metabolites

A study investigated the presence of flame retardant metabolites in human urine using this compound as a standard. This research provided critical data on the metabolic pathways and excretion profiles of these compounds, enhancing understanding of human exposure risks associated with flame retardants .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Insights
Analytical ChemistryInternal standard for LC-MS analysisEnhanced accuracy in measuring urinary metabolites
Environmental MonitoringTracking organophosphate esters in wastewaterSignificant prevalence detected in sewage systems
Toxicological StudiesAssessing health effects from organophosphate exposureInsights into neurotoxic effects and metabolic pathways
Flame Retardant ResearchStudying metabolic products from flame retardantsCritical data on human exposure risks

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties
Compound Molecular Formula CAS Number Key Applications Isotopic Labeling
Diisobutyl Phosphate-d14 C₈H₅D₁₄O₄P 6303-30-6 Flame retardant research, analytical standards Deuterium (14 D)
Diisobutyl Phthalate (DIBP) C₁₆H₂₂O₄ 84-69-5 Plasticizer (phased out due to toxicity) None
Diisooctyl Acid Phosphate C₁₆H₃₅O₄P 27215-10-7 Lubricants, flame retardants None
Diisobutyl Succinate C₁₂H₂₂O₄ 925-06-4 Solvent, polymer precursor None

Key Insights :

  • This compound differs from non-deuterated analogs (e.g., diisobutyl phosphate) in isotopic labeling, which reduces metabolic interference in analytical studies .
  • Diisobutyl Phthalate (DIBP) , a structurally distinct phthalate ester, has been flagged as a chemical of concern due to endocrine-disrupting properties, leading to proposed bans under international regulations .
  • Diisooctyl Acid Phosphate shares functional similarities as a phosphate ester but lacks isotopic labeling, limiting its use in precision toxicology studies .

Toxicological and Regulatory Comparison

Table 2: Toxicity and Regulatory Status
Compound Toxicity Profile Metabolic Pathway Regulatory Status
This compound Limited data; deuterated form reduces reactivity Presumed hydrolysis to isobutanol and phosphoric acid (deuterated metabolites) Not listed as hazardous; used in controlled research settings
Diisobutyl Phthalate (DIBP) Endocrine disruption, reproductive toxicity Hydrolysis to monoesters and phthalic acid Proposed for global elimination under plastics treaties
Diisobutyl Succinate Nasal cavity lesions in rodents (via inhalation) Carboxylesterase-mediated hydrolysis to succinic acid and isobutanol EU-LCI value derivation via read-across from dimethyl succinate
Diisobutyl Glutarate Data-poor; read-across from dimethyl glutarate Similar hydrolysis to glutaric acid and isobutanol EU-LCI value under review

Key Insights :

  • This compound’s deuterium substitution likely slows metabolic cleavage compared to non-deuterated analogs, reducing acute toxicity in biological systems .
  • Diisobutyl Succinate and Glutarate undergo enzymatic hydrolysis to cytotoxic acids (e.g., succinic acid), with EU-LCI values derived via read-across from dimethyl esters due to data gaps .
  • Regulatory actions against DIBP highlight the growing scrutiny of ester-based industrial chemicals, contrasting with the research-focused use of deuterated compounds like this compound .

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via stepwise phosphorylation of deuterated isobutanol with POCl3_3:

2 C4D9OH+POCl3(C4D9O)2PO(OH)+2HCl\text{2 C}4\text{D}9\text{OH} + \text{POCl}3 \rightarrow (\text{C}4\text{D}9\text{O})2\text{PO(OH)} + 2 \text{HCl}

Key Reagents :

  • Deuterated isobutanol (C4_4D9_9OH) : 2.20–2.30 mol.

  • Phosphorus oxychloride (POCl3_3) : 0.90–1.10 mol.

  • Pyridine : Acts as an HCl scavenger.

Stepwise Procedure

  • Synthesis :

    • Combine POCl3_3 (625 μL) and C4_4D9_9OH (625 μL) in CH2_2Cl2_2 (12.5 mL) with pyridine (1900 μL) under nitrogen.

    • Maintain temperature at 0–10°C using a supercooled water jacket.

    • Stir for 1–2 hours post-addition to ensure complete reaction.

  • Work-Up :

    • Add water (12.5 mL) to hydrolyze residual POCl3_3 and extract the product into CH2_2Cl2_2.

    • Separate organic layers, evaporate under nitrogen, and treat with diethyl ether to isolate the crude product.

  • Purification :

    • Refine the crude product via vacuum distillation (115–125°C, >18 mmHg).

    • Filter to remove impurities, yielding this compound with >95% isotopic purity.

Table 1: Reaction Parameters from US5302758A

ParameterValue/Description
Temperature Range0–10°C (synthesis), 115–125°C (purification)
SolventMethylene chloride
Molar Ratio (Alcohol:POCl3_3)2.2:1
YieldNot reported; inferred >80%

Adaptation of Conventional Dibutyl Phosphate Synthesis

The method described in CN102351896B for non-deuterated dibutyl phosphate can be modified for deuterated isobutyl variants:

Synthesis and Curing

  • Deuterated Isobutanol (2.20–2.30 mol) is added dropwise to POCl3_3 (0.90–1.10 mol) at 0–10°C.

  • Curing : Stir at 25–35°C for 2–3 hours to ensure complete esterification.

Acid Discharge and Neutralization

  • Acid Removal : Vacuum distillation (45–55°C, >18 mmHg) eliminates HCl gas.

  • Alkali Washing : Treat with NaOH (25–35%) to neutralize residual acids, achieving pH 7–7.5.

Refining

  • Vacuum Distillation : Final purification at 115–125°C under reduced pressure yields this compound.

Table 2: Process Conditions from CN102351896B

StepTemperatureDurationKey Reagents
Synthesis0–10°C1–2 hPOCl3_3, C4_4D9_9OH
Curing25–35°C2–3 h
Acid Discharge45–55°C2–3 hNaOH (25–35%)
Refining115–125°C1–2 h

Purification and Characterization Techniques

Vacuum Distillation

Post-synthesis refinement under vacuum (>18 mmHg) removes low-boiling impurities and unreacted alcohols, critical for achieving high isotopic purity.

Gas Chromatography/Mass Spectrometry (GC/MS)

  • Derivatization : Silylation with bistrimethylsilyltrifluoracetamide (BSTFA) enhances volatility for GC/MS analysis.

  • Quantification : Deuterated internal standards enable precise measurement of isotopic enrichment (>95% D).

Challenges and Considerations

  • Isotopic Purity : Trace protiated impurities necessitate rigorous solvent drying and inert atmosphere controls.

  • Reagent Availability : Deuterated isobutanol (C4_4D9_9OH) is costly and requires specialized suppliers.

  • Safety : POCl3_3 and HCl gas demand fume hoods and corrosion-resistant equipment .

Q & A

Q. What are the standard analytical techniques for characterizing the purity and isotopic enrichment of Diisobutyl Phosphate-d14 in experimental settings?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm structural integrity and deuterium incorporation. For isotopic purity, high-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) is critical to quantify deuterium enrichment (≥98% typical for d14 labeling).
  • High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detectors (ELSD) can assess chemical purity, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities .

Q. How can researchers ensure stability of this compound in long-term storage for toxicity studies?

Methodological Answer:

  • Store the compound in anhydrous, inert conditions (argon atmosphere) at −20°C to prevent hydrolysis. Regularly validate stability via accelerated degradation studies (e.g., elevated temperature/humidity) paired with HPLC-MS to monitor breakdown products like phosphate esters or free deuterated alcohols .

Advanced Research Questions

Q. What experimental strategies are recommended to address contradictions in genotoxicity data for this compound and its analogs?

Methodological Answer:

  • Conduct OECD-compliant in vitro assays (e.g., Ames test , mammalian cell micronucleus assay ) to evaluate mutagenicity. For ambiguous results, apply read-across methodologies using structurally similar compounds (e.g., dimethyl/diisobutyl succinate or glutarate) with established toxicity profiles. Adjust for deuterium effects by comparing metabolic pathways (e.g., carboxylesterase hydrolysis rates) between deuterated and non-deuterated analogs .

Q. How can researchers design dose-response studies for this compound when toxicity thresholds are undefined?

Methodological Answer:

  • Use benchmark dose modeling (BMD) with in vitro cytotoxicity data (e.g., IC₅₀ values from hepatocyte assays) to estimate preliminary thresholds. Validate via in vivo studies (rodent models) focusing on endpoints like acetylcholinesterase inhibition or oxidative stress biomarkers . Cross-reference EU-LCI derivation protocols for volatile organics, adjusting for deuterium’s kinetic isotope effects .

Q. What methodologies are suitable for resolving metabolic pathway discrepancies between this compound and its non-deuterated counterpart?

Methodological Answer:

  • Employ tandem mass spectrometry (LC-MS/MS) with stable isotope tracing to track deuterium retention in metabolites (e.g., deuterated isobutanol or phosphate intermediates). Compare hydrolysis rates in carboxylesterase-rich tissues (e.g., liver, nasal mucosa) using ex vivo models. Computational modeling (e.g., QSAR) can predict deuterium’s impact on enzyme binding affinities .

Data Interpretation & Regulatory Compliance

Q. How should researchers interpret conflicting EU-LCI values for this compound when extrapolating from limited toxicological data?

Methodological Answer:

  • Apply read-across frameworks as per ECHA guidelines, using dimethyl/diisobutyl esters (e.g., succinate/glutarate) as surrogates. Adjust values using molar mass ratios and deuterium-specific absorption factors. For indoor air quality studies, derive provisional limits via AgBB schema , incorporating NOAEL/LOAEL data from analogous compounds .

Q. What protocols ensure ethical and reproducible handling of this compound in inhalation toxicity studies?

Methodological Answer:

  • Use whole-body exposure chambers with real-time aerosol monitoring (e.g., SMPS for particle size distribution). Adopt OECD TG 412 (28-day inhalation) protocols, including histopathological analysis of respiratory tissues. For deuterium-specific effects, include isotopic controls (non-deuterated analogs) and validate results via blinded peer review .

Methodological Gaps & Future Research

Q. What critical data gaps exist in the ecotoxicological profiling of this compound, and how can they be addressed?

Methodological Answer:

  • Current gaps include aquatic toxicity data (e.g., Daphnia magna LC₅₀) and bioaccumulation potential . Prioritize standardized OECD 210 (fish embryo) tests and sediment-water partitioning studies. Use QSAR models parameterized with logP and deuterium substitution factors to predict environmental fate .

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